(2-Aminoethyl)(diphenylmethyl)amine
Overview
Description
(2-Aminoethyl)(diphenylmethyl)amine is an organic compound with the molecular formula C15H18N2 It is a derivative of diphenylmethylamine, where one of the hydrogen atoms on the nitrogen is replaced by a 2-aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(diphenylmethyl)amine typically involves the reaction of diphenylmethylamine with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(diphenylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: N-substituted derivatives.
Scientific Research Applications
(2-Aminoethyl)(diphenylmethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (2-Aminoethyl)(diphenylmethyl)amine exerts its effects depends on its application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The 2-aminoethyl group can interact with various molecular targets, including neurotransmitter receptors and ion channels, influencing their function and leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethylamine: Lacks the 2-aminoethyl group, making it less versatile in certain chemical reactions.
(2-Aminoethyl)benzylamine: Similar structure but with a benzyl group instead of a diphenylmethyl group, affecting its reactivity and applications.
N,N-Dimethyl-2-phenylethylamine:
Uniqueness
(2-Aminoethyl)(diphenylmethyl)amine is unique due to the presence of both a diphenylmethyl group and a 2-aminoethyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N'-benzhydrylethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVZYDDRMVHWOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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